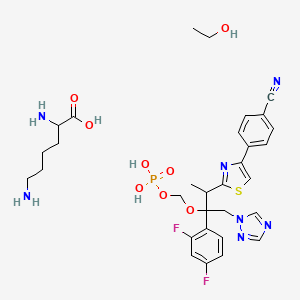
Fosravuconazole L-lysine ethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosravuconazole L-lysine ethanolate is a novel oral triazole antifungal agent. It is a prodrug of ravuconazole, designed to improve the solubility and oral bioavailability of the active compound. This compound has been approved in Japan for the treatment of onychomycosis, a fungal infection of the nail . This compound exerts broad and potent antifungal activity, making it a promising candidate for various antifungal therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fosravuconazole L-lysine ethanolate involves several steps. Initially, ravuconazole is O-alkylated with di-tert-butyl chloromethylphosphate to form a phosphate ester. This ester is then subjected to trifluoroacetic acid (TFA) and aqueous sodium hydroxide to yield the free acid. The free acid is subsequently converted to this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of robust plant-scale preparation techniques, including real-time infrared reaction monitoring and controlled reaction conditions to ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Fosravuconazole L-lysine ethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.
Substitution: Substitution reactions are common, where specific functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Fosravuconazole L-lysine ethanolate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of triazole antifungal agents.
Biology: The compound is studied for its antifungal properties and its effects on various fungal species.
Medicine: this compound is primarily used in the treatment of onychomycosis and other fungal infections.
Industry: The compound is used in the pharmaceutical industry for the development of new antifungal therapies.
Mechanism of Action
Fosravuconazole L-lysine ethanolate exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the normal structure and function of the cell membrane, leading to the accumulation of 14α-methyl sterols and ultimately resulting in the growth inhibition or death of fungal cells . The compound targets the 14α-demethylation pathway, which is essential for ergosterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Itraconazole: Another triazole antifungal agent used for the treatment of fungal infections.
Terbinafine: An allylamine antifungal agent used for similar indications.
Fluconazole: A triazole antifungal agent with a broad spectrum of activity.
Uniqueness
Fosravuconazole L-lysine ethanolate is unique due to its improved solubility and oral bioavailability compared to ravuconazole. This makes it more effective and easier to administer. Additionally, its broad and potent antifungal activity sets it apart from other antifungal agents .
Properties
Molecular Formula |
C31H40F2N7O8PS |
|---|---|
Molecular Weight |
739.7 g/mol |
IUPAC Name |
[3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol |
InChI |
InChI=1S/C23H20F2N5O5PS.C6H14N2O2.C2H6O/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10;1-2-3/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10);3H,2H2,1H3 |
InChI Key |
VOWYGLHOVNSCSA-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B15127418.png)
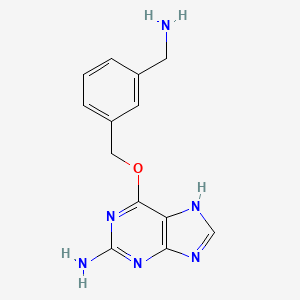
![Methyl 5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate](/img/structure/B15127430.png)
![tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B15127434.png)
![5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15127440.png)
![(16Z)-16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione](/img/structure/B15127442.png)
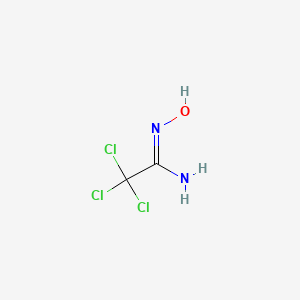
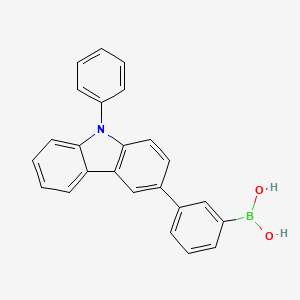
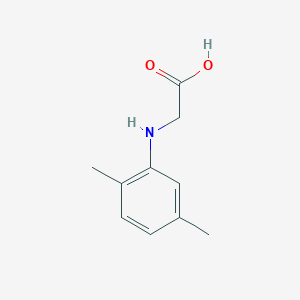
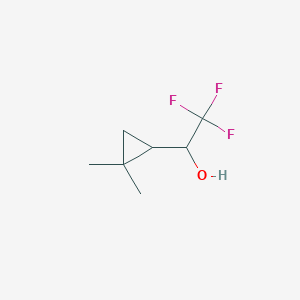
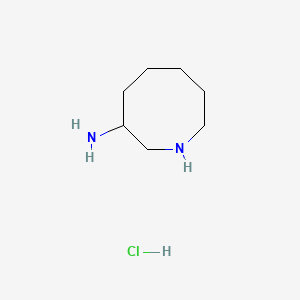
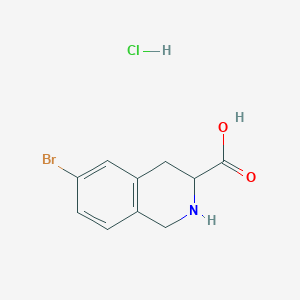
![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)
![Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15127491.png)
